molecular formula C14H21NO B1614734 N,N-Diisopropyl-3-methylbenzamide CAS No. 5448-36-2

N,N-Diisopropyl-3-methylbenzamide

Cat. No.: B1614734
CAS No.: 5448-36-2
M. Wt: 219.32 g/mol
InChI Key: WPFBQNDWEOVSGC-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-3-methylbenzamide is an organic compound with the molecular formula C14H21NO It is a derivative of benzamide, where the amide nitrogen is substituted with two isopropyl groups and the benzene ring is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-3-methylbenzamide typically involves the direct condensation of 3-methylbenzoic acid with N,N-bis(isopropyl)amine. This reaction can be catalyzed by various agents, including Lewis acids such as ZrCl4, under ultrasonic irradiation . The reaction conditions generally involve moderate temperatures and the use of solvents like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as diatomite earth immobilized with ionic liquids, can provide a green and sustainable approach to the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as organolithium or organomagnesium compounds can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation with methyl sulfides can yield α-sulfenylated ketones .

Scientific Research Applications

N,N-Diisopropyl-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-3-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide:

    N,N-Diisopropylbenzamide: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness

N,N-Diisopropyl-3-methylbenzamide is unique due to the presence of both isopropyl groups on the amide nitrogen and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other benzamide derivatives .

Properties

IUPAC Name

3-methyl-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-8-6-7-12(5)9-13/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFBQNDWEOVSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877621
Record name BENZAMIDE, 3-METHYL-N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-36-2
Record name 3-Methyl-N,N-di(propan-2-yl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZAMIDE, 3-METHYL-N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-N,N-DI(PROPAN-2-YL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z83YU4P5VV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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